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molecular formula C2H6MgO3 B099722 Magnesium acetate tetrahydrate CAS No. 16674-78-5

Magnesium acetate tetrahydrate

Cat. No. B099722
M. Wt: 102.37 g/mol
InChI Key: IONBZDGFUXRXLQ-UHFFFAOYSA-N
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Patent
US04154737

Procedure details

A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water cooled condenser. Crushed maleic anhydride (1.92 parts) was added to a solution of 1 part m-phenylenediamine and 13 parts acetone over a 15-minute period. The heterogeneous reaction mixture was stirred at 40° C. for 1 hour. Acetic anhydride (2.44 parts), 0.32 part triethylamine, and 0.04 part magnesium acetate tetrahydrate were added all at once. The temperature was raised to 60° C. using a heating mantle and maintained for 4 hours. The reaction mixture was cooled, 20 parts water added, and the precipitated product isolated by filtration using a vacuum filter funnel. The filter cake was washed with water and dried for 24 hours at 60°-70° C. in a vacuum oven. A 74% yield of N,N'-m-phenylenedimaleimide, m.p. 203°-204° C. was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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Type
solvent
Reaction Step One
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Reaction Step Two
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Type
reactant
Reaction Step Two
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Reaction Step Two
Name
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Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1.C(O[C:20](=[O:22])[CH3:21])(=O)C.O.O.O.O.[C:27]([O-])(=[O:29])[CH3:28].[Mg+2].C([O-])(=O)C>O.C(N(CC)CC)C.CC(C)=O>[C:8]1([N:15]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:5])[CH:13]=[CH:12][CH:11]=[C:10]([N:14]2[C:20](=[O:22])[CH:21]=[CH:28][C:27]2=[O:29])[CH:9]=1 |f:3.4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The heterogeneous reaction mixture was stirred at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water cooled condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitated product isolated by filtration
FILTRATION
Type
FILTRATION
Details
filter funnel
WASH
Type
WASH
Details
The filter cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried for 24 hours at 60°-70° C. in a vacuum oven
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C(C=CC1=O)=O)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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